Cefoperazone sodium is a third-generation cephalosporin antibiotic. [] Cephalosporins are a class of β-lactam antibiotics that are structurally related to penicillins. They are known for their broad-spectrum activity against a wide range of bacterial pathogens. Cefoperazone sodium is often used in research settings to study bacterial resistance mechanisms, to evaluate the efficacy of antibiotic combinations, and to investigate the stability of antibiotic formulations.
Developing Novel Cefoperazone Sodium Formulations: The development of new cefoperazone sodium formulations with improved stability, solubility, and bioavailability is an active area of research. [, , ] These efforts aim to enhance the therapeutic efficacy of cefoperazone sodium and potentially reduce the incidence of adverse effects.
Exploring Synergistic Antibacterial Combinations: Investigating the combined effects of cefoperazone sodium with other antibacterial agents or adjuvants holds promise for enhancing its activity, broadening its spectrum of coverage, and potentially overcoming resistance. [, ]
Improving Analytical Methods for Quality Control: Continuous improvement and refinement of analytical techniques for quantifying cefoperazone sodium in various matrices, such as biological samples and pharmaceutical formulations, are essential to ensure its quality and safety. [, , , , ]
Cefoperazone sodium is derived from cefoperazone acid, which undergoes a sodium salt formation process. This transformation enhances its solubility and stability, making it suitable for intravenous administration.
Cefoperazone sodium belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. It is classified as a third-generation cephalosporin and is known for its extended spectrum of activity against both gram-positive and gram-negative bacteria.
The synthesis of cefoperazone sodium involves several key steps:
Cefoperazone sodium participates in various chemical reactions that contribute to its antibacterial properties:
Cefoperazone sodium exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis:
Cefoperazone sodium has several significant applications in scientific and clinical settings:
Cefoperazone sodium was patented in 1974 and received medical approval in 1981, marking a significant advancement in β-lactam antibiotics [1] [6]. Developed by Pfizer (marketed as Cefobid®), it emerged during a critical period when antibiotic resistance began complicating clinical management of Gram-negative infections. Classified as a third-generation cephalosporin, cefoperazone distinguished itself through enhanced activity against Pseudomonas aeruginosa and Enterobacteriaceae compared to earlier generations [1] [4]. Its structural design specifically addressed limitations of first- and second-generation cephalosporins, particularly their susceptibility to β-lactamases and reduced efficacy against hospital-acquired pathogens. The drug’s classification reflects its broader spectrum and improved pharmacokinetic properties, positioning it for use in severe respiratory, urinary, and intra-abdominal infections before resistance patterns evolved [6] [7].
Table 1: Key Historical Milestones of Cefoperazone Sodium
Year | Event | Significance |
---|---|---|
1974 | Patent filed | Protection of molecular structure and synthesis method [1] |
1981 | Initial regulatory approval | Entry into clinical use (United States, Japan) [6] |
1980s | Multicenter clinical trials | Confirmed efficacy in SSIs, UTIs, and bacteremia [7] |
2020s | Market expansion in Asia-Pacific | Driven by antibiotic resistance demands [5] |
Cefoperazone sodium (chemical formula: C₂₅H₂₆N₉NaO₈S₂; molecular weight: 667.67 g/mol) features a β-lactam core fused to a dihydrothiazine ring, characteristic of cephalosporins [1] [4]. Its unique antibacterial properties derive from two critical structural modifications:
The piperazine ring sterically shields the β-lactam bond from hydrolysis by class C (AmpC) β-lactamases, commonly produced by Enterobacter spp. and Pseudomonas [4] [10]. However, it remains vulnerable to extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases. Synergy with sulbactam (a β-lactamase inhibitor) restores activity against some resistant strains by irreversibly binding to serine residues in class A enzymes [3] [8].
Molecular Stability Data:
Cefoperazone sodium faces divergent regulatory trajectories: It maintains robust clinical utilization across Asia-Pacific markets but has been discontinued or restricted in several Western countries due to resistance concerns and therapeutic alternatives.
Current Market Status
Clinical Application Shifts
Table 2: Global Regulatory and Market Landscape (2023–2024)
Region | Regulatory Status | Market Size (USD) | Primary Clinical Indications |
---|---|---|---|
Asia-Pacific | Approved; first-line | $0.75 billion | SSIs, intra-abdominal infections [5] |
North America | Restricted/limited access | $0.22 billion | Reserved for MDR infections [5] |
Europe | Discontinued in most areas | $0.18 billion | Limited to veterinary use [5] |
Latin America | Approved with restrictions | $0.10 billion | UTIs, respiratory infections [5] |
Table 3: Clinical Efficacy in Surgical Site Infections (SSIs) [8]
Treatment Regimen | Cure Rate (%) | Overall Efficacy (%) | Microbiological Eradication (%) |
---|---|---|---|
Cefoperazone/sulbactam | 58.18 | 94.55 | 92.7 |
Cefuroxime | 32.73 | 70.91 | 68.9 |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7